Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate
Overview
Description
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with an ethyl ester group, an aminomethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate typically involves multi-step organic reactions
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Ester Group: The ester group can be introduced via esterification of the carboxylic acid derivative of the furan ring using ethanol and an acid catalyst such as sulfuric acid.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where the furan ring reacts with formaldehyde and a primary amine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the use of catalysts and solvents that are both efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate can be compared with other furan derivatives such as:
Ethyl 2,5-dimethylfuran-3-carboxylate: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid: The carboxylic acid group makes it more reactive towards nucleophiles compared to the ester derivative.
Mthis compound: The methyl ester is more volatile and less stable compared to the ethyl ester.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11/h4-5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYUBFCPNTODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1CN)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343707 | |
Record name | Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-97-6 | |
Record name | Ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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